7-Bromo-3-(trifluoromethyl)-1H-indazole
Overview
Description
Compounds like 7-Bromo-3-(trifluoromethyl)-1H-indazole typically belong to a class of organic compounds known as halogenated indazoles . These are aromatic compounds containing an indazole ring system substituted by one or more halogens.
Molecular Structure Analysis
The molecular structure of such compounds typically consists of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The trifluoromethyl group (-CF3) and bromine atom are likely attached to different carbon atoms in the ring system .Chemical Reactions Analysis
The chemical reactions of halogenated indazoles can be quite diverse and depend on the specific compound and reaction conditions. They might undergo various substitution reactions, and the halogen atoms can potentially be replaced by other groups .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds depend on their specific structure. Generally, they are expected to have relatively high molecular weights and may be solid at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
7-Bromo-3-(trifluoromethyl)-1H-indazole serves as a crucial building block in the synthesis of novel indazole scaffolds. Research by Cottyn et al. (2007) highlights its role in the efficient synthesis of 7-substituted or 3,7-disubstituted 1H-indazoles, utilizing palladium cross-coupling reactions. This process is pivotal for the development of divergent syntheses of indazoles, which are significant in various chemical applications (Cottyn et al., 2007).
Structural Analysis and Crystallography
The compound also plays a significant role in understanding the structural aspects of fluorinated indazoles. Teichert et al. (2007) studied the structures of NH-indazoles, including 3-trifluoromethyl-1H-indazole, using X-ray crystallography and multinuclear magnetic resonance spectroscopy. These studies provide insights into the supramolecular interactions and tautomeric forms of indazoles, which are essential for their application in various fields (Teichert et al., 2007).
Enzymatic and Antioxidant Activity
In biochemical research, derivatives of this compound have been evaluated for their enzymatic inhibition and antioxidant properties. Mphahlele et al. (2020) examined a series of 7-carbo-substituted 5-bromo-3-methylindazoles for their α-glucosidase inhibition and antioxidant potential. These compounds, related to this compound, showed significant biological activities, which are critical for the development of therapeutic agents (Mphahlele et al., 2020).
Biochemical Research and Drug Development
In the field of drug development, derivatives of this compound have shown potential as inhibitors of various biological enzymes. For instance, research by Bland-Ward and Moore (1995) identified that certain derivatives are potent inhibitors of nitric oxide synthase enzyme activity, which is crucial for understanding and treating various diseases (Bland-Ward & Moore, 1995).
Organic Synthesis
The compound also finds application in organic synthesis methodologies. Welch et al. (1992) demonstrated its use in synthesizing 3-substituted 1H-indazole derivatives, showcasing its versatility and efficiency in creating diverse indazole-based compounds (Welch et al., 1992).
Mechanism of Action
Safety and Hazards
Future Directions
The study of halogenated indazoles is a dynamic field with potential applications in various areas, including medicinal chemistry and material science . Future research may focus on exploring their biological activities, developing new synthetic methods, and studying their physical and chemical properties .
Properties
IUPAC Name |
7-bromo-3-(trifluoromethyl)-2H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-5-3-1-2-4-6(5)13-14-7(4)8(10,11)12/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUKJDLLGPDJMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856212 | |
Record name | 7-Bromo-3-(trifluoromethyl)-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57631-12-6 | |
Record name | 7-Bromo-3-(trifluoromethyl)-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57631-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-3-(trifluoromethyl)-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.